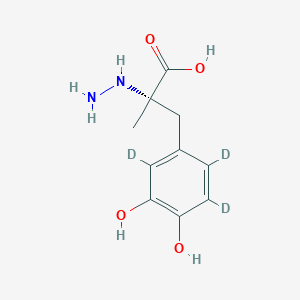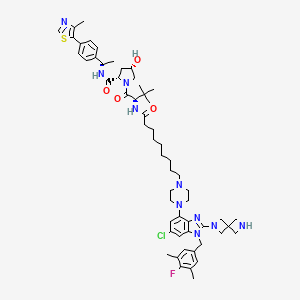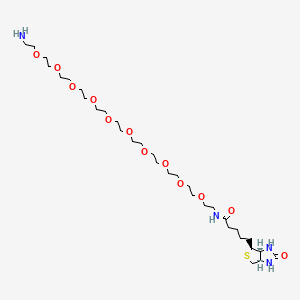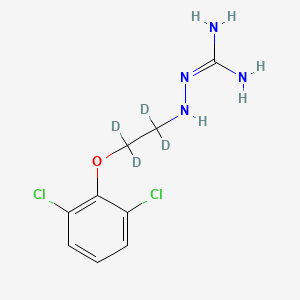
Guanochlorine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanochlorine-d4 is a deuterated compound used primarily in scientific research. It is a labeled version of guanochlorine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling is useful in various analytical and experimental applications, particularly in the fields of chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanochlorine-d4 typically involves the deuteration of guanochlorine. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Guanochlorine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Guanochlorine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Guanochlorine-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect. This effect can alter the rate of chemical reactions and provide insights into reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Guanochlorine-d4 include:
Guanochlorine: The non-deuterated version of the compound.
Deuterated analogs: Other compounds where hydrogen atoms are replaced with deuterium.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium allows for precise tracking and analysis in various scientific studies .
Eigenschaften
Molekularformel |
C9H12Cl2N4O |
|---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
2-[[1,1,2,2-tetradeuterio-2-(2,6-dichlorophenoxy)ethyl]amino]guanidine |
InChI |
InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15)/i4D2,5D2 |
InChI-Schlüssel |
XIHXRRMCNSMUET-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=CC=C1Cl)Cl)NN=C(N)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


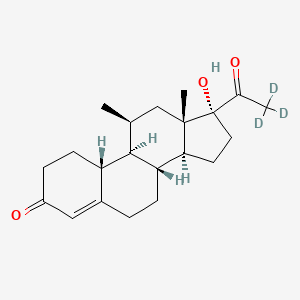
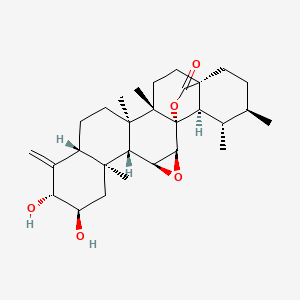
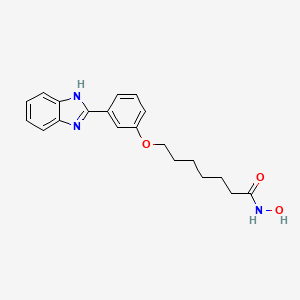
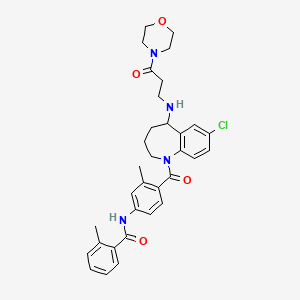
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
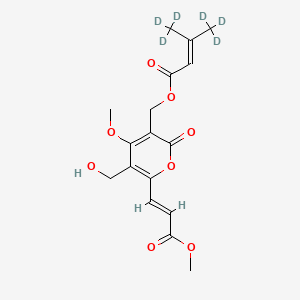
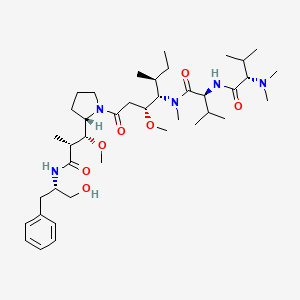
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
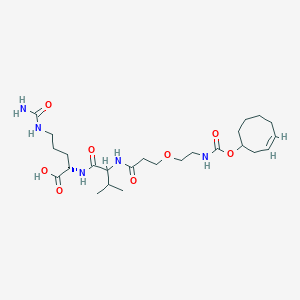
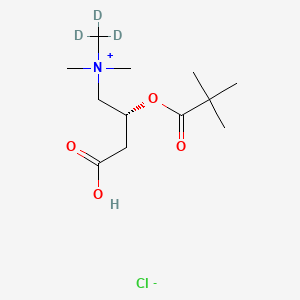
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
